molecular formula C18H18N2O5 B2818605 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 726146-05-0

5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2818605
CAS No.: 726146-05-0
M. Wt: 342.351
InChI Key: XOICVFLZYNRSSF-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoyl group with a dihydropyridine ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzoyl precursor, 2-Hydroxy-5-methoxybenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the intermediate. This intermediate undergoes cyclization with an appropriate amine, such as 3-methoxypropylamine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzoyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dihydropyridine ring is particularly interesting for its similarity to known bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydropyridine ring can mimic the structure of natural ligands, allowing the compound to act as an agonist or antagonist in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

    Dihydropyridine derivatives: A class of compounds with similar structures, often studied for their pharmacological properties.

    Benzoyl derivatives: Compounds with similar benzoyl groups, used in the synthesis of pharmaceuticals and materials.

Uniqueness

What sets 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2-hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-7-3-6-20-11-13(8-12(10-19)18(20)23)17(22)15-9-14(25-2)4-5-16(15)21/h4-5,8-9,11,21H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOICVFLZYNRSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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